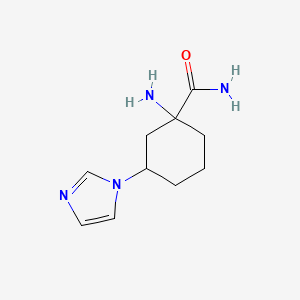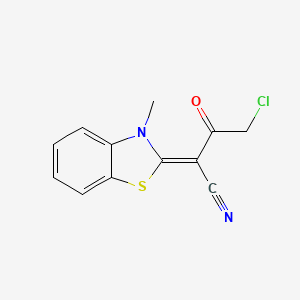
1-Chloro-3-iodo-2-methyl-2-(propan-2-yloxy)propane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-3-iodo-2-methyl-2-(propan-2-yloxy)propane is an organic compound that belongs to the class of halogenated alkanes It is characterized by the presence of both chlorine and iodine atoms attached to a propane backbone, along with a propan-2-yloxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3-iodo-2-methyl-2-(propan-2-yloxy)propane can be achieved through several methods. One common approach involves the halogenation of 2-methyl-2-(propan-2-yloxy)propane using chlorine and iodine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the selective substitution of hydrogen atoms with halogen atoms.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product from reaction mixtures.
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloro-3-iodo-2-methyl-2-(propan-2-yloxy)propane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes or other unsaturated compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide, potassium chloride, and other halide salts. Reactions are typically carried out in polar solvents such as acetone or dimethylformamide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Elimination Reactions: Strong bases such as potassium tert-butoxide or sodium hydride are used to induce elimination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various halogenated derivatives, while oxidation and reduction reactions can produce alcohols, ketones, or alkenes.
Wissenschaftliche Forschungsanwendungen
1-Chloro-3-iodo-2-methyl-2-(propan-2-yloxy)propane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving halogenated organic compounds and their biological interactions.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Chloro-3-iodo-2-methyl-2-(propan-2-yloxy)propane involves its interaction with various molecular targets. The halogen atoms in the compound can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The propan-2-yloxy group can also affect the compound’s solubility and stability, impacting its overall behavior in chemical and biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Chloro-3-iodopropane: Similar in structure but lacks the propan-2-yloxy group.
1-Iodo-2-methylpropane: Contains an iodine atom but differs in the position of the halogen and the absence of the propan-2-yloxy group.
2-Chloro-2-methylpropane: Contains a chlorine atom but lacks the iodine and propan-2-yloxy groups.
Uniqueness
1-Chloro-3-iodo-2-methyl-2-(propan-2-yloxy)propane is unique due to the presence of both chlorine and iodine atoms along with the propan-2-yloxy group. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in synthesis and research.
Eigenschaften
Molekularformel |
C7H14ClIO |
|---|---|
Molekulargewicht |
276.54 g/mol |
IUPAC-Name |
1-chloro-3-iodo-2-methyl-2-propan-2-yloxypropane |
InChI |
InChI=1S/C7H14ClIO/c1-6(2)10-7(3,4-8)5-9/h6H,4-5H2,1-3H3 |
InChI-Schlüssel |
IBUGPDRCKOOPOY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(C)(CCl)CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


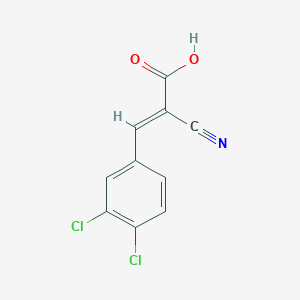
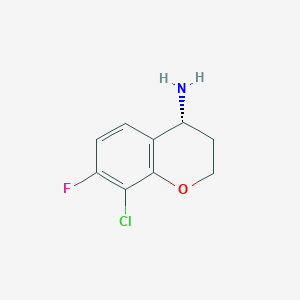
![5-Bromo-1-[(1-ethylcyclobutyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15240469.png)

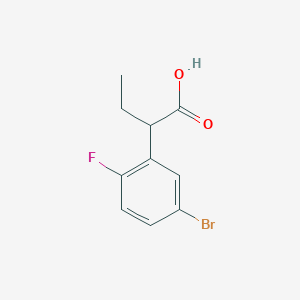
![9-Boc-2,9-diaza-spiro[6.4]undecan-1-one](/img/structure/B15240504.png)
![4-(6-Bromoimidazo[1,2-a]pyridin-3-yl)morpholine](/img/structure/B15240507.png)
![1-[(4-Bromothiophen-2-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B15240509.png)
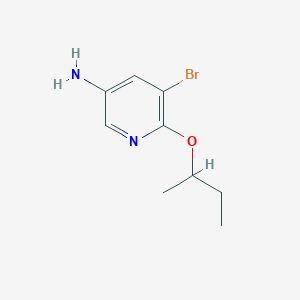
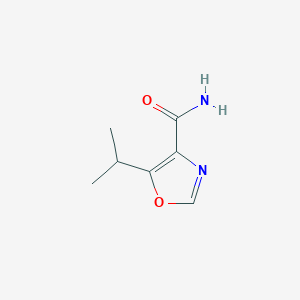
![{2-[(1,2,3-Thiadiazol-4-ylmethyl)amino]phenyl}methanol](/img/structure/B15240527.png)
